molecular formula C17H18N2O3S B2797286 1-Cyclopropyl-3-[(3-methoxyphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2097932-36-8

1-Cyclopropyl-3-[(3-methoxyphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2797286
CAS No.: 2097932-36-8
M. Wt: 330.4
InChI Key: BVVNHNQZJSHWKA-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-[(3-methoxyphenyl)methyl]-1,3-dihydro-2λ⁶,1,3-benzothiadiazole-2,2-dione is a benzothiadiazole dione derivative characterized by a bicyclic core structure incorporating sulfur and nitrogen atoms. The compound features a cyclopropyl group at the N1 position and a 3-methoxyphenylmethyl substituent at the N3 position.

Properties

IUPAC Name

3-cyclopropyl-1-[(3-methoxyphenyl)methyl]-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-15-6-4-5-13(11-15)12-18-16-7-2-3-8-17(16)19(14-9-10-14)23(18,20)21/h2-8,11,14H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVNHNQZJSHWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison of Benzothiadiazole Diones

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
Target Compound N1: Cyclopropyl; N3: 3-Methoxyphenylmethyl C₁₆H₁₅N₂O₃S* 314.37† Not explicitly provided Bulky cyclopropyl and electron-rich 3-methoxy group enhance steric and electronic effects
1-Ethyl derivative N1: Ethyl C₈H₁₀N₂O₂S 198.24 1835670-60-4 Smaller alkyl group improves solubility but reduces steric hindrance
1-(4-Fluorophenylmethyl) derivative N3: 4-Fluorophenylmethyl C₁₆H₁₅FN₂O₂S 318.37 2097930-18-0 Electron-withdrawing fluorine may affect reactivity and binding affinity
1-(Cyclohexylmethyl) derivative N1: Cyclohexylmethyl C₁₃H₁₈N₂O₂S 266.36 EN300-195554 Aliphatic substituent increases lipophilicity

Key Observations:

  • Substituent Effects: Cyclopropyl vs. 3-Methoxyphenylmethyl vs. 4-Fluorophenylmethyl: The 3-methoxy group (electron-donating) may enhance π-π stacking interactions, whereas the 4-fluoro substituent () offers electron-withdrawing effects, altering electronic distribution .
  • Physicochemical Properties :
    • Bulkier substituents (e.g., cyclohexylmethyl in ) increase molecular weight and lipophilicity, impacting bioavailability.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step approaches:

  • Core Formation: Cyclization of o-phenylenediamine derivatives with sulfur/nitrogen sources (e.g., S₂Cl₂) to form the benzothiadiazole core.
  • Substituent Introduction: Coupling reactions (e.g., Stille or Suzuki coupling) for attaching the cyclopropyl and 3-methoxyphenylmethyl groups. For example, palladium-catalyzed Stille coupling under inert atmosphere (N₂) in THF at 60–90°C achieves high yields (85%) .
  • Optimization: Adjust solvent polarity (DMF for polar intermediates), catalyst loading (1–5 mol% Pd(PPh₃)₂Cl₂), and reaction time (24–48 hr). Monitor via TLC and purify via silica gel chromatography .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Assign peaks for cyclopropane (δ 1.2–1.8 ppm), methoxyphenyl (δ 3.8 ppm for OCH₃), and benzothiadiazole protons (δ 7.2–8.1 ppm) .
    • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da).
  • Purity Assessment:
    • HPLC: Use a C18 column with MeOH/H₂O (70:30) gradient; ≥95% purity threshold.
    • Elemental Analysis: Match experimental C, H, N, S percentages to theoretical values (±0.3%) .

Advanced Research Questions

Q. How does the electron-deficient benzothiadiazole core influence electronic properties in material science applications?

Methodological Answer: The benzothiadiazole core acts as a strong electron-acceptor, enabling:

  • Charge-Transfer Complexes: In donor-acceptor-donor (D-A-D) architectures, it enhances π-conjugation and reduces bandgap (1.8–2.2 eV via UV-Vis) for organic semiconductors .
  • Electrochemical Analysis: Cyclic voltammetry shows reduction potentials at −1.2 to −1.5 V (vs. Ag/Ag⁺), confirming electron affinity.
  • Optoelectronic Applications: High molar extinction coefficients (ε > 10⁴ L·mol⁻¹·cm⁻¹) and fluorescence quantum yields (Φ = 0.4–0.6) make it suitable for solar cells .

Q. What strategies can be employed to study the pharmacological mechanisms of this compound in vitro?

Methodological Answer:

  • Enzyme Inhibition Assays: Test IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.
  • Molecular Docking: Use AutoDock Vina to predict binding modes with target proteins (e.g., PDB: 1M17). Validate with MD simulations (AMBER force field) .
  • Cellular Uptake Studies: Label the compound with FITC and image via confocal microscopy (λₑₓ = 488 nm). Quantify intracellular accumulation using flow cytometry .

Q. How can the self-assembly behavior of benzothiadiazole derivatives be evaluated in solution?

Methodological Answer:

  • Morphological Analysis: Use TEM (20 kV, negative staining) and AFM (tapping mode) to visualize nanofiber or crystalline structures.
  • Spectroscopic Monitoring: UV-Vis (aggregation-induced shifts at 450–500 nm) and fluorescence quenching studies in THF/water mixtures (1:9 v/v).
  • Crystallography: Single-crystal XRD reveals π-π stacking distances (3.4–3.6 Å) and H-bonding motifs .

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